(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative with a molecular formula of C11H15BFNO4S and a molecular weight of 287.12 g/mol . This compound is notable for its unique structure, which includes a fluorine atom, a methyl group, and a pyrrolidin-1-ylsulfonyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Boronic acids are generally known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .
Biochemical Pathways
In general, boronic acids are used in the synthesis of biologically active compounds through the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acids can be influenced by their susceptibility to hydrolysis .
Result of Action
Boronic acids are generally used in the synthesis of various biologically active compounds .
Action Environment
The action of (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the rate of hydrolysis reactions involving boronic acids can be significantly accelerated at physiological pH . Additionally, the reaction conditions for Suzuki–Miyaura cross-coupling are generally mild and functional group tolerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized with the desired substituents, including the fluorine and methyl groups.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the sulfonylation of the phenyl ring with pyrrolidine.
Boronic Acid Formation:
Industrial Production Methods
typical large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom and other substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is valuable in the production of materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Fluoropyridines: These compounds also contain fluorine atoms and are used in similar applications.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings are widely used in medicinal chemistry.
Boronic Acids: Other boronic acids share the boronic acid functional group and are used in organic synthesis.
Uniqueness
(2-Fluoro-4-methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is unique due to its combination of a fluorine atom, a methyl group, and a pyrrolidin-1-ylsulfonyl group on a phenyl ring, which provides specific chemical properties and reactivity that are valuable in various applications .
Properties
IUPAC Name |
(2-fluoro-4-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO4S/c1-8-6-10(13)9(12(15)16)7-11(8)19(17,18)14-4-2-3-5-14/h6-7,15-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJJLWKLWZRTDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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